1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1694083-82-3
VCID: VC3111607
InChI: InChI=1S/C13H20N2O/c1-10(16)11-6-8-15(9-7-11)13-4-2-12(14)3-5-13/h2-5,10-11,16H,6-9,14H2,1H3
SMILES: CC(C1CCN(CC1)C2=CC=C(C=C2)N)O
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol

CAS No.: 1694083-82-3

Cat. No.: VC3111607

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol - 1694083-82-3

Specification

CAS No. 1694083-82-3
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name 1-[1-(4-aminophenyl)piperidin-4-yl]ethanol
Standard InChI InChI=1S/C13H20N2O/c1-10(16)11-6-8-15(9-7-11)13-4-2-12(14)3-5-13/h2-5,10-11,16H,6-9,14H2,1H3
Standard InChI Key TUYXPZJVVUMLKC-UHFFFAOYSA-N
SMILES CC(C1CCN(CC1)C2=CC=C(C=C2)N)O
Canonical SMILES CC(C1CCN(CC1)C2=CC=C(C=C2)N)O

Introduction

Chemical Identity and Structural Characteristics

1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol is identified by the CAS registry number 1694083-82-3, providing a unique identifier for this chemical entity in scientific databases and literature . The compound belongs to the broader class of piperidine derivatives, which are known for their diverse biological activities including analgesic and anti-inflammatory properties. The molecular structure consists of a piperidine ring with two key substituents: a 4-aminophenyl group attached to the nitrogen atom and an ethanol group at the 4-position of the ring.

The molecular formula of 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol is C13H20N2O, indicating the presence of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This composition contributes to a molecular weight of 220.31 g/mol, positioning it in the range of small molecule compounds with potential for favorable pharmacokinetic properties.

Physical and Chemical Properties

The presence of an amino group (-NH2) on the phenyl ring imparts basic properties to the molecule, while the hydroxyl group (-OH) of the ethanol moiety contributes to hydrogen bonding capabilities. These functional groups play significant roles in determining the compound's chemical reactivity, solubility profile, and potential biological interactions.

Table 1 summarizes the key chemical properties of 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol:

PropertyValueReference
CAS Number1694083-82-3
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Functional GroupsAmine, Hydroxyl, Piperidine
Storage RecommendationRoom temperature
ConcentrationVolume Required for Different Amounts
1 mg
1 mM4.5391 mL
5 mM0.9078 mL
10 mM0.4539 mL

These calculations provide researchers with precise guidelines for solution preparation across a range of experimental requirements .

Structural Comparison with Related Compounds

Comparing 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol with structurally related compounds provides insights into structure-activity relationships and potential applications. Several similar piperidine derivatives exist, each with subtle structural differences that may significantly influence their chemical behavior and biological activity.

One related compound is 2-(1-(4-Aminobenzyl)piperidin-4-yl)ethan-1-ol (CAS: 943750-63-8), which differs primarily in the connection between the piperidine ring and the aminophenyl group. While our target compound has a direct connection between the piperidine nitrogen and the aminophenyl group, this related compound contains a benzyl linkage, introducing greater conformational flexibility .

Another structurally similar compound is 2-(piperidin-4-yl)ethan-1-ol (CAS: 622-26-4), which lacks the aminophenyl substituent altogether . This simpler structure provides a base scaffold upon which more complex derivatives like our target compound are built. The addition of the aminophenyl group in 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol likely confers different physicochemical properties and potential biological activities compared to the unsubstituted analog.

Similarly, 1-(piperidin-4-yl)ethan-1-ol (CAS: 6457-48-3) represents another variation in this structural family, differing from our target compound in the absence of the aminophenyl group and the position of the hydroxyl group within the ethanol moiety .

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